molecular formula C6H9N3O B2668767 N-[(1H-pyrazol-3-yl)methyl]acetamide CAS No. 90030-58-3

N-[(1H-pyrazol-3-yl)methyl]acetamide

Cat. No.: B2668767
CAS No.: 90030-58-3
M. Wt: 139.158
InChI Key: REXHZYNNJKUBPO-UHFFFAOYSA-N
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Description

N-[(1H-Pyrazol-3-yl)methyl]acetamide (CAS 90030-58-3) is a pyrazole-acetamide derivative with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . Pyrazolyl-acetamide derivatives represent a significant class of heterocyclic compounds with notable importance in pharmaceutical and biological research . These classes of compounds are frequently investigated as key precursors or ligands in various scientific applications. Researchers utilize similar pyrazole-acetamide compounds as building blocks for synthesizing novel Schiff base ligands with demonstrated antioxidant activities . Furthermore, such derivatives show significant potential in materials science, where they are explored as highly effective corrosion inhibitors for mild steel in acidic environments, demonstrating impressive inhibition efficiencies . The pyrazole core and acetamide functionality provide a versatile scaffold for coordination chemistry, forming complexes with metals like cadmium, copper, and iron, which are of interest in the development of new antibacterial agents . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-5(10)7-4-6-2-3-8-9-6/h2-3H,4H2,1H3,(H,7,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXHZYNNJKUBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Pathways

Elaboration of Multi-Component Reaction Systems for N-[(1H-pyrazol-3-yl)methyl]acetamide Synthesis

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. A notable example is the three-component reaction for the synthesis of a methylated analogue, N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamide. This reaction involves the condensation of 3-methylpyrazole (B28129), formaldehyde (B43269), and acetamide (B32628). google.com This methodology provides a direct route to the pyrazole-acetamide scaffold.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the three-component synthesis of N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamide is highly dependent on the reaction conditions. A patented method outlines a solvent-free process conducted at elevated temperatures, ranging from 140 to 160 °C. google.com The molar ratio of the reactants is a critical parameter, with optimal ratios of 3-methylpyrazole to formaldehyde and acetamide being in the range of 0.7:0.9:1 to 1.5:2.0:1. The reaction time is typically between 3 to 10 hours, with a preferred duration of 5 hours. google.com These optimized conditions are crucial for maximizing the yield and purity of the product.

ParameterOptimized RangePreferred Value
Temperature140 - 160 °C140 - 150 °C
Molar Ratio (3-methylpyrazole:formaldehyde:acetamide)0.7:0.9:1 to 1.5:2.0:10.7:0.8:1 to 0.9:1.4:1
Reaction Time3 - 10 hours5 hours

Table 1: Optimized Reaction Parameters for the Synthesis of N-((3(5)-Methyl-1H-pyrazol-1-yl)methyl)acetamide google.com

Investigation of Catalyst Systems and Green Chemistry Approaches

The pursuit of environmentally friendly synthetic methods has led to the exploration of catalyst systems and green chemistry principles in pyrazole (B372694) synthesis. The aforementioned three-component reaction for the methylated analogue is conducted without a solvent, which is a significant green chemistry advantage as it reduces volatile organic compound emissions and simplifies product purification. google.com While the patent for this specific synthesis does not detail a catalyst, the broader field of pyrazole and amide synthesis has seen the application of various catalysts. For instance, the amidation of esters can be achieved under transition-metal-free conditions using sodium tert-butoxide. rsc.org Furthermore, enzymatic methods using lipases like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether have been developed for direct amide bond formation. nih.gov These approaches offer sustainable alternatives to traditional methods that often rely on hazardous reagents and solvents. ucl.ac.uk

Targeted Derivatization Strategies for the Pyrazole-Acetamide Core

The functionalization of the this compound core is crucial for exploring its structure-activity relationships in various applications. Derivatization can be targeted at either the pyrazole ring or the acetamide moiety.

Synthesis of Novel Analogues via Substituent Introduction

The introduction of various substituents onto the pyrazole ring can significantly modulate the biological activity of the molecule. A common strategy involves the use of substituted pyrazole precursors in the initial synthesis. For instance, N-sulfonylation of 5-aminopyrazoles with sulfonyl chlorides can introduce sulfonamide groups. mdpi.com Another approach is the direct functionalization of the pyrazole ring. For example, N-alkylation of pyrazoles can be achieved using trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.orgmdpi.com The synthesis of pyrazole-tethered thioamides and amides has also been reported through a three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur. beilstein-journals.org These methods provide access to a diverse range of analogues with modified pyrazole cores.

Derivatization StrategyReagents/ConditionsResulting Analogue
N-Sulfonylation5-Aminopyrazole, Sulfonyl chloride, TriethylaminePyrazole-based benzenesulfonamide
N-AlkylationPyrazole, Trichloroacetimidate, Brønsted acidN-Alkyl pyrazole
Thioamide/Amide SynthesisPyrazole carbaldehyde, Secondary amine, SulfurPyrazole-tethered thioamide/amide

Table 2: Strategies for the Synthesis of Novel Analogues

Exploration of Isomeric Forms and Their Separation

The synthesis of this compound and its analogues can lead to the formation of regioisomers, particularly when using unsymmetrically substituted pyrazoles. For example, the reaction of 3-methylpyrazole with formaldehyde and acetamide yields a mixture of N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide and N-((5-methyl-1H-pyrazol-1-yl)methyl)acetamide. google.com The typical ratio of the 3-methyl to the 5-methyl isomer is approximately 2:1. google.com These isomers can exhibit different physicochemical properties, including melting points and solubility, with the 3-methyl isomer generally being more soluble. google.com The separation of these isomers can be achieved by vacuum distillation of the reaction mixture after removing excess starting materials. By carefully controlling the distillation temperature (140-150 °C) and gradually reducing the pressure to 3-20 mbar, a reproducible isomer ratio of 63:37 to 73:27 (3-methyl:5-methyl) can be obtained. google.com

Mechanistic Studies of Synthetic Transformations and Reaction Selectivity

Understanding the reaction mechanisms is fundamental to controlling the selectivity and improving the efficiency of synthetic transformations. The formation of this compound via a multi-component reaction likely proceeds through a series of steps. The reaction is believed to be initiated by the formation of an N-hydroxymethylacetamide intermediate from formaldehyde and acetamide. This is followed by an acid-catalyzed N-alkylation of the pyrazole ring. semanticscholar.org The regioselectivity of the N-alkylation of unsymmetrical pyrazoles is influenced by both steric and electronic factors. Generally, the alkylation occurs at the less sterically hindered nitrogen atom. researchgate.net In the case of 3-methylpyrazole, the N1 position is typically favored, leading to the 3-methyl isomer as the major product. Computational studies on pyrazole alkylation have been used to clarify the reaction mechanism and the role of catalysts. researchgate.net Mechanistic investigations into related pyrazole syntheses, such as the oxidation-induced N-N coupling of diazatitanacycles, have also provided insights into the fundamental steps of pyrazole ring formation. rsc.orgnih.gov

Sophisticated Spectroscopic and Crystallographic Characterization Techniques

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

No published ¹H or ¹³C NMR data for N-[(1H-pyrazol-3-yl)methyl]acetamide is available.

Advanced Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Specific Infrared (IR) absorption frequencies and Ultraviolet-Visible (UV-Vis) absorption maxima for this compound have not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS/ESI-MS) for Molecular Confirmation and Fragmentation Analysis

There is no high-resolution mass spectrometry data available to confirm the exact mass or detail the fragmentation pattern of this compound.

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

No single crystal X-ray diffraction studies have been published for this compound, and as such, no information is available regarding its crystal structure, intermolecular interactions, or conformational analysis in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Information on intermolecular interactions and crystal packing is not available.

Conformational Analysis in the Crystalline State

The conformation of the molecule in a crystalline state has not been determined.

Computational Chemistry and Theoretical Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

No specific DFT studies on N-[(1H-pyrazol-3-yl)methyl]acetamide were identified. Such calculations would typically provide insights into the molecule's geometry, electronic distribution, and reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available. This analysis is crucial for understanding the molecule's chemical reactivity and kinetic stability.

Calculation of Quantum Chemical Descriptors and Reactivity Indices

Specific values for quantum chemical descriptors such as electronegativity, chemical hardness, and electrophilicity index for this compound have not been reported. These descriptors are valuable in predicting the chemical behavior of the molecule.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Elucidation

No published molecular dynamics simulation studies for this compound were found. MD simulations would be instrumental in understanding the compound's conformational dynamics and its interactions with solvents or biological macromolecules over time.

Molecular Docking Studies for Putative Ligand-Target Binding Prediction

There are no specific molecular docking studies reported for this compound against any particular biological target. Such studies are essential for identifying potential therapeutic applications by predicting the binding affinity and mode of interaction with proteins.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

While experimental spectroscopic data may exist for this compound, a computational study predicting its spectroscopic parameters (such as IR, NMR, and UV-Vis spectra) and comparing them with experimental data is not available in the reviewed literature. This type of comparative analysis is vital for validating computational methods and providing a more detailed interpretation of experimental spectra.

Investigation of Biological Interactions and Mechanistic Pathways

Identification and Engagement of Biological Targets by Pyrazole-Acetamide Derivatives

Derivatives of pyrazole-acetamide have been identified as potent modulators of several key biological targets, underpinning their therapeutic potential in oncology, infectious diseases, and inflammation.

In the realm of oncology, one of the significant targets identified is the BRAFV600E kinase, a crucial enzyme in the MAPK signaling pathway that is often mutated in various cancers. A series of novel pyrazole (B372694) derivatives incorporating an acetamide (B32628) bond were designed and synthesized as potential BRAFV600E inhibitors. nih.gov Biological assays revealed that several of these compounds exhibited impressive antiproliferative properties against human tumor cell lines. nih.gov For instance, compound 5r showed a potent inhibitory effect against the BRAFV600E enzyme with an IC₅₀ value of 0.10 µM and against the A375 melanoma cell line with an IC₅₀ of 0.96 µM. nih.gov

Another critical enzyme target, particularly in the context of tuberculosis treatment, is Decaprenylphosphoryl-β-d-ribose oxidase (DprE1). Structure-based virtual screening has led to the identification of N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives as novel, noncovalent DprE1 inhibitors. nih.gov Specific compounds from this series, LK-60 and LK-75 , were found to effectively suppress the proliferation of Mycobacterium tuberculosis (Mtb) with MIC values ranging from 0.78 to 1.56 μM. nih.gov

The versatility of the pyrazole scaffold allows it to interact with a broad spectrum of biological targets. mdpi.com This characteristic has positioned these derivatives as valuable structures in drug discovery for developing agents with potential applications against cancer, inflammation, and microbial infections. mdpi.comontosight.ai The specific biological activity is often tuned by the nature and position of substituents on the pyrazole ring and the acetamide moiety, influencing the molecule's ability to interact with enzymes or receptors. ontosight.ai

Mechanistic Probes for Cellular Regulatory Processes: Tubulin Polymerization Inhibition

A prominent mechanism of action for several anticancer pyrazole-acetamide derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a key target for cancer therapy. nih.gov

Numerous studies have shown that pyrazole derivatives can act as potent tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) site on β-tubulin. ijprajournal.com This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death. nih.govijprajournal.com

A novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1) , was found to have potent cytotoxicity against various cancer cell lines. nih.gov Mechanistic studies revealed that PTA-1 disrupts microtubule organization, inhibits tubulin polymerization, and induces cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov Similarly, another investigation identified a pyrazole derivative, compound 5b , as a novel tubulin polymerization inhibitor with an IC₅₀ of 7.30 μM. This compound was significantly more potent in inhibiting the growth of A549 and K562 cancer cells than the reference drug ABT-751.

The table below summarizes the antiproliferative and tubulin polymerization inhibitory activities of selected pyrazole derivatives.

Compound Cell Line Antiproliferative IC₅₀ (µM) Tubulin Polymerization Inhibition IC₅₀ (µM)
5b K562 Not Specified 7.30
5b A549 Not Specified 7.30
Compound 8 A549 0.07 1.88
Compound 8 MCF-7 0.05 1.88
Compound 8 HepG-2 0.03 1.88
Naphthalene-thiazole derivative (St. 55) MCF-7 > 1 3.3
Naphthalene-thiazole derivative (St. 55) A549 > 1 3.3
Benzoxepin derivative (St. 11) Various 0.0015 - 0.008 3.8
Bis-indole derivative (St. 20) A549 2 7.5

Data sourced from multiple studies. ijprajournal.commdpi.com

These findings highlight the role of pyrazole-acetamide derivatives as effective mechanistic probes for studying cellular division and as potential leads for the development of new anticancer agents that target microtubule dynamics. ijprajournal.commdpi.com

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Meprins, Urease)

The pyrazole-acetamide scaffold has been successfully employed to develop inhibitors for various enzymes, including metalloproteases like meprins and microbial enzymes such as urease.

Meprin Inhibition: Meprins α and β are metalloproteinases that have recently emerged as potential drug targets for various diseases. Research has focused on optimizing pyrazole-based scaffolds to create potent and selective meprin inhibitors. nih.govnih.gov A study on 3,5-diphenylpyrazole (B73989) derivatives revealed high potency against meprin α. nih.gov Further structural modifications were explored to modulate the inhibitory activity and selectivity between meprin α and meprin β. nih.govsemanticscholar.org These efforts have led to the development of potent pan-meprin inhibitors as well as highly active inhibitors of meprin α with superior selectivity over meprin β, which can serve as chemical probes for target validation. nih.govresearchgate.net

Urease Inhibition: Urease is an enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori, and is a target for anti-ulcer drugs. derpharmachemica.comderpharmachemica.com Pyrazole derivatives have demonstrated significant urease inhibitory activity. derpharmachemica.com For instance, curcumin-derived N-substituted pyrazoles were synthesized and evaluated for urease inhibition. nih.gov One compound, 8b , was identified as a highly potent inhibitor with an IC₅₀ value of 2.44 µM, substantially more active than the standard inhibitor thiourea (B124793) (IC₅₀ = 22.61 µM). nih.gov

Enzyme kinetic studies are crucial for understanding the mechanism of inhibition. For the curcumin-derived pyrazoles, kinetic analysis revealed that some compounds were competitive inhibitors, while others exhibited a mixed type of inhibition. nih.gov For example, compound 8b was found to be a competitive inhibitor with a Kᵢ value of 19.11 µM. nih.gov Molecular docking studies often complement these kinetic analyses to elucidate the plausible binding modes of the inhibitors within the enzyme's active site. derpharmachemica.comnih.gov

The table below presents the inhibitory activity and mechanism for selected pyrazole derivatives against urease.

Compound Urease Inhibition IC₅₀ (µM) Inhibition Type Kᵢ (µM)
8b 2.44 ± 0.07 Competitive 19.11
3c Not Specified Competitive 20.0
3d Not Specified Competitive 19.87
3e Not Specified Competitive 20.23
4b Not Specified Mixed 6.72
4c Not Specified Mixed 19.69
4e Not Specified Mixed 6.72
Thiourea (Standard) 22.61 ± 0.23 - -

Data from a study on curcumin-derived pyrazoles. nih.gov

Ligand-Receptor Binding Studies (e.g., GIRK Channel Modulation, P2X₇ Receptor Antagonism, Angiotensin II Receptor Interactions)

The structural features of N-[(1H-pyrazol-3-yl)methyl]acetamide and its analogues make them suitable for interacting with various receptors and ion channels, leading to modulation of cellular signaling pathways.

GIRK Channel Modulation: G protein-gated inwardly-rectifying potassium (GIRK) channels are key effectors in GPCR signaling that modulate cellular excitability. nih.gov A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were discovered and characterized as potent GIRK1/2 channel activators. rsc.org By optimizing a new ether-based scaffold paired with a novel sulfone-based head group, researchers identified compounds with nanomolar potency as GIRK1/2 activators. nih.govrsc.org These activators represent a departure from previously reported urea-based scaffolds. nih.gov

P2X₇ Receptor Antagonism: The P2X₇ receptor, an ATP-gated ion channel, is implicated in inflammation and pain pathways. High-throughput screening identified (1H-pyrazol-4-yl)acetamide derivatives as potent P2X₇ receptor antagonists. nih.govresearchgate.net Extensive structure-activity relationship (SAR) studies were conducted on this series, leading to the identification of compound 32 , which demonstrated enhanced potency and favorable physicochemical properties. nih.gov Further optimization led to compound 16 , which proved to be a potent antihyperalgesic agent in animal models of inflammatory pain, validating the therapeutic potential of targeting the P2X₇ receptor with this class of compounds. nih.gov

Angiotensin II Receptor Interactions: The Angiotensin II (AII) type 1 (AT₁) receptor is a critical regulator of blood pressure and a major target for antihypertensive drugs. mdpi.com Pyrazole derivatives have been investigated as a new series of nonpeptide AII receptor antagonists. nih.gov In vitro studies showed that these compounds have a high affinity for rat adrenal AII receptors. nih.gov Structure-activity relationship studies highlighted the importance of specific substitutions for oral activity, with 5-C-substituted derivatives generally being more potent than 5-O-substituted counterparts. nih.gov One such derivative, UP 221-78 , displayed antihypertensive activity equivalent to the well-known antagonist Losartan in a preclinical rat model. nih.gov

Exploration of Biological Interaction Profiles in Preclinical Models

The biological activities of pyrazole-acetamide derivatives have been extensively profiled in various preclinical models, primarily utilizing in vitro cancer cell line assays to determine their cytotoxic and antiproliferative effects. These studies provide crucial insights into the compounds' potential as therapeutic agents.

A wide range of human cancer cell lines have been used to evaluate these derivatives, including those from breast (MCF-7), lung (A549), cervical (HeLa), and melanoma (A375) cancers. nih.govsrrjournals.comirjmets.com For example, benzimidazole-linked pyrazole derivatives showed potent antiproliferative activity against MCF-7, A549, and HepG2 cell lines. srrjournals.com Similarly, pyrazole-acridine derivatives were shown to reduce the viability of SH-SY5Y human neuroblastoma cells, inducing apoptosis through the activation of both intrinsic and extrinsic pathways, as evidenced by the upregulation of Caspase-3, -8, -9, and BAX proteins. researchgate.net

The table below showcases the cytotoxic activity of selected pyrazole derivatives against various human cancer cell lines.

Derivative Type Cell Line Activity/Effect IC₅₀ Value (µM)
Pyrazole containing acetamide bond (5r ) A375 (Melanoma) Antiproliferative 0.96 ± 0.10
Pyrazole-acridine derivative (3-ACH ) SH-SY5Y (Neuroblastoma) Reduced cell viability -
Benzimidazole-linked pyrazole MCF-7 (Breast) Antiproliferative Potent Activity
Benzimidazole-linked pyrazole A549 (Lung) Antiproliferative Potent Activity
Benzimidazole-linked pyrazole HepG2 (Liver) Antiproliferative Potent Activity
Pyrazoline from coumarin-carbazole chalcone HeLa (Cervical) Cell cycle arrest, apoptosis -

Data compiled from multiple preclinical studies. nih.govsrrjournals.comresearchgate.net

These preclinical evaluations often extend to mechanistic studies within the cellular context. For instance, the BRAFV600E inhibitor 5r was shown to induce apoptosis, alter mitochondrial membrane potential, and cause cell cycle arrest at the G1 phase in A375 cells. nih.gov Such detailed profiling in preclinical models is essential for understanding the molecular basis of a compound's activity and for guiding further development toward clinical applications.

Structure Activity Relationship Sar and Lead Optimization Strategies in Drug Discovery Research

Rational Design Principles for Modulating Biological Interactions

Rational drug design for pyrazole-acetamide derivatives is grounded in understanding the interactions between the compound (ligand) and its biological target, such as a protein or enzyme. The pyrazole (B372694) core itself is an aromatic system with one "pyrrole-like" nitrogen and one "pyridine-like" nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. nih.gov This dual nature is crucial for anchoring the molecule within a target's binding site.

Key rational design principles include:

Structure-Based Design: This approach leverages the three-dimensional structure of the target protein. For instance, in the design of pyrazole derivatives as potential inhibitors for BRAFV600E, a key protein in some cancers, researchers analyzed the binding modes of known ligands within the protein's active site. nih.gov This analysis guided the synthesis of novel pyrazole derivatives containing an acetamide (B32628) bond, designed to form specific hydrogen bonds and hydrophobic interactions with key amino acid residues, such as Cys532 and Phe595, in the active site. nih.gov

Pharmacophore Modeling: The pyrazole-acetamide scaffold serves as a template that can be decorated with various functional groups. These groups are positioned to mimic the essential features (pharmacophore) required for biological activity, including hydrogen bond donors/acceptors, hydrophobic regions, and charged groups. For example, in developing androgen receptor (AR) antagonists, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed to block AR signaling, a critical pathway in prostate cancer. diva-portal.org

Computational and In Silico Methods: Modern drug design heavily relies on computational tools. Molecular docking simulations are used to predict how different pyrazole-acetamide derivatives will bind to a target, helping to prioritize which compounds to synthesize. nih.govnih.gov In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), an integrated approach combining combinatorial chemistry, molecular docking, and deep learning was used to screen a virtual library of over 60,000 pyrazole-based structures to identify the most promising candidates for synthesis. nih.gov

Iterative Synthesis and Biological Evaluation Cycles for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is an empirical process that relies on cycles of iterative synthesis and biological testing. A lead compound, often identified through high-throughput screening, serves as the starting point. Medicinal chemists then systematically synthesize analogs of this lead, making targeted modifications to the molecular structure and evaluating how these changes affect biological activity. researchgate.net

For the pyrazole-acetamide scaffold, this process involves:

Identification of a Hit: A high-throughput screening campaign might identify a pyrazole-acetamide compound with modest activity against a specific target, for example, the P2X(7) receptor, which is involved in inflammation. researchgate.net

Systematic Modification: Researchers synthesize a library of related compounds by altering specific parts of the molecule. Modifications can include:

Adding substituents to different positions on the pyrazole ring.

Changing the groups attached to the acetamide nitrogen.

Altering the linker between the pyrazole and acetamide moieties. researchgate.net

Biological Evaluation: Each new compound is tested in a biological assay to measure its potency (e.g., IC₅₀ or EC₅₀), efficacy, and selectivity. nih.govrsc.org

SAR Analysis: The results are analyzed to identify trends. For example, it might be found that adding an electron-withdrawing group to the pyrazole ring increases potency, while a bulky group on the acetamide nitrogen decreases it. researchgate.net

This cycle is repeated, with the insights from each round of testing informing the design of the next generation of compounds. This iterative process allows for a detailed mapping of the chemical space around the initial hit, leading to a progressive enhancement of the desired biological activity and drug-like properties. researchgate.netrsc.org A study on pyrazole-based inhibitors of meprin α and β, for instance, systematically evaluated structural modifications at positions 3 and 5 of the pyrazole ring, as well as the influence of N-substitution, to build a comprehensive SAR profile. nih.gov

Impact of Substituent Effects on Ligand-Target Affinity and Selectivity

The specific substituents attached to the pyrazole-acetamide core have a profound impact on how the molecule interacts with its biological target. By systematically varying these substituents, medicinal chemists can finely tune a compound's affinity (how tightly it binds) and selectivity (its preference for one target over others). nih.gov

Key observations from studies on pyrazole-acetamide derivatives include:

Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) to aromatic rings on the scaffold can alter the electronic distribution of the molecule. This can strengthen or weaken key interactions, such as hydrogen bonds or π-π stacking, with the target protein. In a series of P2X(7) receptor antagonists, benzoyl analogs with halogen substitutions showed the best inhibition. researchgate.net

Steric Effects: The size and shape of substituents (steric bulk) determine how well the ligand fits into the binding pocket. A bulky group may enhance binding by filling a hydrophobic pocket, or it may clash with the protein, reducing affinity. For G protein-gated inwardly-rectifying potassium (GIRK) channel activators, a novel sulfone-based head group was paired with an ether-based scaffold to identify a potent and selective activator. rsc.org

Lipophilicity and Hydrophilicity: The balance between a molecule's fat-solubility (lipophilicity) and water-solubility (hydrophilicity) is critical. Increasing lipophilicity, often by adding nonpolar substituents, can enhance membrane permeability and binding to hydrophobic pockets but may also lead to poor solubility and increased metabolic breakdown. wustl.edu The substitution of a phenyl ring linked to a pyrazole with an electron-withdrawing group was found to improve metabolic stability. researchgate.net

The following table summarizes findings from a study on pyrazole derivatives designed as BRAFV600E inhibitors, illustrating the impact of structural modifications on biological activity. nih.gov

CompoundTargetIC₅₀ (µM)Cell LineIC₅₀ (µM)
5r BRAFV600E0.10 ± 0.01A3750.96 ± 0.10
Vemurafenib (Control) BRAFV600E0.04 ± 0.004A3751.05 ± 0.10

This data demonstrates that through rational design and optimization of substituents, the pyrazole-acetamide derivative 5r achieved inhibitory potency against both the target enzyme and the cancer cell line comparable to the approved drug Vemurafenib. nih.gov

Development of Pyrazole-Acetamide Derivatives as Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, well-characterized pyrazole-acetamide derivatives can be developed into valuable chemical probes. These probes are powerful tools used to investigate biological processes and validate drug targets. A high-quality chemical probe must be potent, selective, and have a known mechanism of action.

One area where pyrazole-acetamide derivatives have been developed as probes is in the study of the translocator protein (TSPO), a target for molecular imaging in oncology and neuroinflammatory diseases. wustl.edu Researchers have elucidated new structure-activity relationships for N,N-disubstitutions on the terminal acetamide of a pyrazolopyrimidine scaffold. wustl.edu These studies showed that this position could be modified to introduce diverse chemical groups without losing affinity for TSPO. wustl.edu

This allows for the attachment of:

Reporter Groups: Fluorophores or radioactive isotopes can be attached to create imaging agents for techniques like Positron Emission Tomography (PET).

Affinity Labels: Reactive groups can be incorporated to allow the probe to bind covalently to its target, facilitating protein identification and structural studies.

By creating potent and selective pyrazole-acetamide-based ligands for targets like TSPO, scientists can develop novel chemical tools to explore complex biological systems, validate new drug targets, and potentially further the field of precision medicine. wustl.edu

Applications in Applied Chemistry and Materials Science

Corrosion Inhibition Studies and Adsorption Mechanism Analysis

Derivatives of the pyrazole-acetamide scaffold are recognized for their efficacy in protecting metals, particularly steel, from corrosion in acidic environments. nih.gov This protective capability is attributed to their molecular structure, which features heteroatoms (N, O) with lone pairs of electrons and aromatic pyrazole (B372694) rings. nih.govnih.gov These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that inhibits the corrosion process. nih.gov Studies on compounds like N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) have provided significant insights into these mechanisms. nih.govacs.org

Electrochemical methods are crucial for evaluating the performance of corrosion inhibitors. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) have been extensively used to study the effect of pyrazole-acetamide derivatives on the corrosion of C38 steel in 1 M HCl. nih.govacs.org

Potentiodynamic Polarization (PDP) studies reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net The addition of the inhibitor to the corrosive solution leads to a significant reduction in the corrosion current density (icorr) compared to the uninhibited solution. acs.org For instance, the pyrazole derivative MPAPB showed a substantial decrease in icorr with increasing concentration, achieving a high inhibition efficiency. acs.org This indicates the formation of a protective film on the steel surface that retards both contributing reactions to corrosion. acs.org

Table 1: Potentiodynamic Polarization Parameters for C38 Steel in 1 M HCl with and without Inhibitor (MPAPB)
Concentration (mM)icorr (μA/cm²)Ecorr (mV/SCE)Inhibition Efficiency (IE %)
Blank1260-490-
0.1415-48067.1
0.5176-47586.0
1.0110-47191.2

Data sourced from electrochemical studies on the derivative N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB). acs.org

Electrochemical Impedance Spectroscopy (EIS) corroborates the findings from PDP. The EIS results for steel in the presence of pyrazole-acetamide inhibitors typically show an increase in the charge transfer resistance (Rp or Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration rises. acs.orgresearchgate.net The increase in Rp signifies a slowing of the corrosion rate due to the formation of an insulating protective layer on the metal surface. nih.gov The decrease in Cdl is attributed to the gradual displacement of water molecules by the inhibitor molecules at the metal-solution interface, leading to a thicker protective layer or a decrease in the local dielectric constant. acs.orgresearchgate.net These findings confirm the effective adsorption of the inhibitor onto the steel surface. acs.org

To understand the interaction between the inhibitor molecules and the metal surface, adsorption isotherms are studied. The adsorption behavior of pyrazole-acetamide derivatives on steel surfaces has been found to be consistent with the Langmuir adsorption isotherm model. acs.orgresearchgate.netresearchgate.net This model suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.net The mechanism of adsorption is believed to be a combination of physical adsorption (physisorption) and chemical adsorption (chemisorption). nih.govacs.org Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. nih.gov

Surface morphology analysis, often conducted using Scanning Electron Microscopy (SEM), provides visual evidence of the inhibitor's effectiveness. researchgate.net In the absence of an inhibitor, the surface of mild steel exposed to acidic solution appears severely damaged and rough. researchgate.net However, in the presence of pyrazole-acetamide based inhibitors, the surface is significantly smoother, indicating the formation of a protective film that prevents direct contact between the metal and the corrosive medium. researchgate.net

Coordination Chemistry and Metal Complex Formation with Pyrazole-Acetamide Ligands

The pyrazole-acetamide structure, possessing both N and O donor atoms, makes it an excellent candidate for use as a ligand in coordination chemistry. nih.govresearchgate.net These ligands can chelate to metal ions, forming stable complexes with diverse structures and potential applications. nih.gov Pyrazole-based ligands are of particular interest because they can form a variety of coordination modes and are found in various bioinorganic systems. nih.govresearchgate.net

Researchers have successfully synthesized and characterized several novel coordination complexes using pyrazole-acetamide-based ligands. nih.gov For example, mononuclear complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (referred to as L1) with cadmium(II) and copper(II) have been reported. nih.gov

The synthesis of these complexes is typically achieved by reacting the ligand with a corresponding metal salt (e.g., CdCl2 or Cu(NO3)2) in an ethanol (B145695) solution. nih.gov The resulting products can be isolated as single crystals suitable for structural analysis. nih.gov Characterization is performed using various spectroscopic methods and, most definitively, by single-crystal X-ray diffraction. nih.gov

Table 2: Synthesized Metal Complexes with a Pyrazole-Acetamide Ligand (L1)
Complex IDFormulaMetal IonCoordination Sphere Components
C1[Cd(L1)2Cl2]Cd(II)Two L1 ligands, two chloride anions
C2Cu(L1)2(C2H5OH)22Cu(II)Two L1 ligands, two ethanol molecules

L1 = N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. Data sourced from a study on mononuclear coordination complexes. nih.gov

The ability of pyrazole-acetamide ligands to act as bidentate chelators through their N and O atoms is a key feature of their coordination chemistry. nih.gov The specific geometry and structure of the resulting metal complexes are influenced by the nature of the metal ion, the substituents on the ligand, and the other coordinating species present, such as anions or solvent molecules. nih.goveiu.edu The NH group of the pyrazole ring can also participate in hydrogen bonding, further influencing the supramolecular architecture of the complexes in the solid state. nih.govnih.gov

Advanced Analytical Methodologies for Compound Research and Quantification

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable tools for separating and quantifying components within a mixture, making them ideal for assessing the purity of N-[(1H-pyrazol-3-yl)methyl]acetamide and performing quantitative analysis. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are among the most powerful and commonly employed techniques in this domain. sielc.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, utilized for the separation, identification, and quantification of compounds. For a polar compound like this compound, a reverse-phase HPLC method would likely be developed. ijcpa.in This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comijcpa.in The retention time of the compound under specific conditions is a key identifier, while the peak area from the detector (e.g., a UV-Vis detector) is proportional to its concentration, allowing for quantitative analysis. ijcpa.in

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This technique is particularly valuable for the analysis of pyrazole (B372694) derivatives as it provides not only retention time data but also mass-to-charge ratio (m/z) information, which can confirm the molecular weight of the target compound and help in the identification of impurities and degradation products. nih.gov The high sensitivity and selectivity of LC-MS make it an excellent tool for trace-level quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing smaller particle sizes in the stationary phase to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. researchgate.net The principles of UPLC are similar to HPLC, but the enhanced performance can be critical in complex research applications where high-throughput analysis or the separation of closely related impurities is required.

To illustrate the type of data obtained from these techniques, a hypothetical data table for the analysis of this compound is presented below.

TechniqueParameterIllustrative ValuePurpose
HPLC Retention Time4.2 minIdentification
Peak Area1250000Quantification
Purity99.5%Purity Assessment
LC-MS Retention Time3.8 minIdentification
[M+H]⁺ (m/z)140.0818Molecular Weight Confirmation
UPLC Retention Time1.9 minHigh-Throughput Analysis
Resolution2.5Separation of Isomers/Impurities

This table contains illustrative data as specific experimental values for this compound are not available in the provided search results.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, with a molecular formula of C₆H₉N₃O, elemental analysis would be employed to experimentally verify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique provides a crucial check on the purity and identity of a synthesized compound, ensuring that the empirical formula aligns with the theoretical composition. The results of elemental analysis are typically compared with the calculated theoretical values. A close correlation between the experimental and theoretical values provides strong evidence for the correct stoichiometric composition of the compound.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011672.06651.79%
HydrogenH1.00899.0726.52%
NitrogenN14.007342.02130.21%
OxygenO15.999115.99911.48%
Total 139.158 100.00%

In a research setting, the experimentally determined percentages of C, H, and N would be expected to be within ±0.4% of these theoretical values to confirm the compound's elemental integrity.

Development of Specialized Analytical Protocols for Research-Scale Applications

For research-scale applications, the development of specialized analytical protocols is a critical step that goes beyond routine analysis. mdpi.comemerypharma.com This process involves the creation and validation of methods tailored to specific research needs, such as monitoring reaction kinetics, quantifying the compound in biological matrices, or assessing its stability under various conditions. windows.netsofpromed.com

The development of such protocols for this compound would involve several key stages:

Method Design and Optimization: This initial phase focuses on selecting the appropriate analytical technique and optimizing its parameters. emerypharma.com For an HPLC method, this would include selecting the column, mobile phase composition, flow rate, and detector wavelength to achieve the desired separation and sensitivity for this compound. ijcpa.in

Method Validation: Once a method is optimized, it must be validated to ensure it is fit for its intended purpose. sofpromed.com Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). sofpromed.com

Forced Degradation Studies: To understand the stability of this compound, forced degradation studies might be conducted. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Application to Research Samples: The validated method can then be applied to the analysis of research samples, providing reliable data to support ongoing studies.

The development of these specialized protocols ensures that the analytical data generated is accurate, reliable, and reproducible, which is fundamental to the integrity of any research involving this compound.

Future Research Trajectories and Interdisciplinary Challenges

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For pyrazole-acetamide derivatives, future research will likely pivot from traditional multi-step syntheses towards more sustainable and atom-economical methodologies.

Key Research Thrusts:

Multicomponent Reactions (MCRs): Pioneering methods, such as the taurine-catalyzed four-component reaction for 1,4-dihydropyrano[2,3-c]pyrazoles, demonstrate the potential of MCRs to construct complex pyrazole-containing molecules in a single step from simple precursors. mdpi.comresearchgate.net This approach significantly reduces waste, time, and energy consumption.

Green Catalysis: The use of eco-friendly catalysts is a major trajectory. For instance, nano-ZnO has been employed as a recyclable and efficient catalyst for synthesizing 1,3,5-substituted pyrazoles in aqueous media, achieving excellent yields. nih.gov

Alternative Energy Sources: Microwave irradiation and solvent-free reaction conditions are being explored to accelerate reaction times and reduce the reliance on volatile organic solvents, contributing to greener synthetic protocols. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, improved safety, and scalability. Adapting pyrazole-acetamide synthesis to flow chemistry setups is a logical next step for producing these compounds on a larger scale for extensive testing and potential commercialization.

Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Derivatives

MethodologyCatalyst/ConditionsKey AdvantagesReference(s)
Multicomponent Reaction Taurine in waterHigh atom economy, operational simplicity, use of green solvent. mdpi.com, researchgate.net
Green Nano-catalysis Nano-ZnO in aqueous mediaHigh yields (95%), short reaction times, catalyst recyclability. nih.gov
Microwave-Assisted Montmorillonite KSF (solvent-free)Rapid synthesis, reduced solvent use. nih.gov
One-Pot Regioselective In situ generated Pd-nanoparticlesHigh regioselectivity, use of environmentally friendly medium. mdpi.com

Deeper Mechanistic Insights into Compound-Biological System Interactions

A fundamental challenge in developing new therapeutic agents is understanding precisely how they interact with biological systems at a molecular level. For N-[(1H-pyrazol-3-yl)methyl]acetamide and its analogues, moving beyond preliminary activity screening to detailed mechanistic studies is crucial for rational drug design.

Future research will focus on:

Target Deconvolution and Validation: Identifying the specific protein targets through which these compounds exert their effects. While pyrazole-acetamides have been investigated as potential BRAF V600E inhibitors nih.gov and P2X(7) receptor antagonists researchgate.net, a broader application of chemoproteomics and thermal shift assays can uncover novel targets.

Binding Kinetics and Thermodynamics: Characterizing not just the binding affinity (how tightly a compound binds) but also the kinetics (on- and off-rates). These parameters are critical for a drug's efficacy and duration of action in the body.

Structural Biology: Obtaining high-resolution crystal structures of pyrazole-acetamide derivatives in complex with their biological targets. These structures provide invaluable, atom-level blueprints for designing next-generation compounds with improved potency and selectivity.

Pathway Analysis: Investigating the downstream effects of target engagement. Understanding how the modulation of a specific protein by a pyrazole-acetamide compound affects cellular signaling pathways is key to predicting both therapeutic effects and potential off-target liabilities. Molecular docking studies have shown that pyrazole analogs can interact with the active site of enzymes like cyclooxygenase-2 (COX-2) through various non-covalent interactions, providing a basis for their anti-inflammatory activity. nih.gov

Integration of Predictive Modeling and Artificial Intelligence in Compound Design

The integration of computational tools is revolutionizing the drug discovery process, making it faster, cheaper, and more predictive. nih.gov Artificial intelligence (AI) and machine learning (ML) are set to play a pivotal role in the future development of pyrazole-acetamide based entities. bohrium.compremierscience.com

Future Directions:

AI-Powered High-Throughput Virtual Screening (HTVS): ML algorithms can be trained on large datasets of known active and inactive compounds to screen vast virtual libraries of novel pyrazole-acetamides, prioritizing those with the highest probability of being active against a specific target. nih.gov

De Novo Drug Design: Generative AI models can design entirely new pyrazole-acetamide molecules from scratch, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetic profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced 3D-QSAR models, as have been applied to pyrazole derivatives targeting BRAF V600E, can provide detailed insights into the structural features that govern biological activity, guiding the design of more potent inhibitors. nih.gov

Predictive Toxicology (in silico ADMET): AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process, helping to reduce the high attrition rates of drug candidates in later stages. nih.gov

Table 2: Application of AI/ML in Pyrazole-Acetamide Research

AI/ML ApplicationObjectivePotential ImpactReference(s)
Virtual Screening Identify promising drug targets and hit compounds from large databases.Reduces cost and time of initial screening phases. nih.gov, nih.gov
3D-QSAR Correlate 3D molecular properties with biological activity.Guides rational design of more potent and selective analogues. nih.gov
Generative Models Design novel molecules with optimized property profiles.Accelerates lead optimization and exploration of novel chemical space. mdpi.com
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Decreases late-stage clinical trial failures. nih.gov

Expansion into Underexplored Application Areas within Materials Science and Catalysis

While the primary focus for pyrazole-acetamides has been biological, their inherent chemical properties make them attractive candidates for applications in materials science and catalysis. The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions.

Emerging Opportunities:

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are being used to construct MOFs with unique properties. rsc.orgdigitellinc.comacs.org These crystalline materials have potential applications in gas storage and separation, chemical sensing, and environmental remediation, such as capturing radioactive iodine from water or formaldehyde (B43269) from indoor air. rsc.orgdtu.dkresearchgate.net Future work could involve incorporating pyrazole-acetamide ligands to introduce specific functionalities within the MOF pores.

Coordination Polymers: The ability of pyrazole-acetamide ligands to form stable complexes with various metal ions (e.g., Cd(II), Cu(II), Fe(III)) opens avenues for creating novel coordination polymers. nih.govacs.org These materials can exhibit interesting magnetic, electrical, or photoluminescent properties. acs.org

Catalysis: Pyrazole derivatives have been employed as ligands in catalytic systems. For example, using a pyrazole ligand with a titanium catalyst was shown to improve the catalytic activity in lactide polymerization. researchgate.net The acetamide (B32628) functional group could be used to tune the electronic properties of the metal center or to provide secondary interaction sites, potentially leading to new catalysts with enhanced activity and selectivity.

Corrosion Inhibition: Pyrazole derivatives have demonstrated significant promise as corrosion inhibitors for steel in acidic environments, attributed to their ability to adsorb strongly onto the metal surface and form a protective film. nih.govresearchgate.net The specific structure of this compound could be evaluated and optimized for these industrial applications.

Overcoming Challenges in the Discovery and Development of Pyrazole-Acetamide Based Chemical Entities

Despite their promise, the journey of a pyrazole-acetamide based compound from a laboratory concept to a real-world application is fraught with challenges that require interdisciplinary solutions.

Major Hurdles and Strategies:

Synthetic Scalability: While novel green synthetic methods are being developed, ensuring these routes are scalable, cost-effective, and reproducible for large-scale production remains a significant challenge.

Target Selectivity: Many biological targets, such as protein kinases, exist in large families with highly similar active sites. Achieving selectivity for the desired target over closely related off-targets is a major hurdle to avoid unwanted side effects. This requires a combination of high-resolution structural biology and sophisticated computational design. nih.gov

Acquired Resistance: In therapeutic applications, particularly in oncology and infectious diseases, the emergence of resistance is a common cause of treatment failure. A future strategy involves designing next-generation inhibitors that are active against known resistance mutations or developing compounds that work through entirely new mechanisms of action.

Bridging Disciplinary Gaps: Maximizing the potential of the pyrazole-acetamide scaffold requires enhanced collaboration between synthetic chemists, biologists, computational scientists, and materials scientists. Fostering interdisciplinary research projects is essential to translate fundamental discoveries into practical applications, whether in medicine, materials, or catalysis.

Q & A

Q. 1.1. What are the established synthetic routes for N-[(1H-pyrazol-3-yl)methyl]acetamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via condensation reactions involving pyrazole derivatives and acetamide precursors. A common method employs acetic acid and NaHSO₄-SiO₂ as a catalyst under reflux (80°C), with reaction progress monitored by TLC . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading. For example, NaHSO₄-SiO₂ enhances reaction efficiency by acting as a Brønsted acid, promoting nucleophilic substitution . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.

Q. 1.2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Structure validation requires a combination of:

  • ¹H NMR : To identify protons on the pyrazole ring (δ 6.5–7.5 ppm) and acetamide methyl group (δ 2.0–2.2 ppm).
  • IR Spectroscopy : Confirms C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) .
  • LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight .
    Elemental analysis (C, H, N) is also used to confirm stoichiometric ratios .

Q. 1.3. How can researchers predict the biological activity of this compound derivatives during early-stage discovery?

Computational tools like the PASS program predict biological activity by analyzing structure-activity relationships (SAR). Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., T-type calcium channels) . For instance, substituents on the pyrazole ring may enhance hydrophobic interactions with binding pockets, as seen in related acetamide derivatives .

Advanced Research Questions

Q. 2.1. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

SHELX programs (e.g., SHELXL) refine crystal structures by optimizing hydrogen-bonding networks and resolving disorder in lattice solvents. For example, Etter’s graph-set analysis (via SHELXPRO) identifies recurring hydrogen-bond motifs (e.g., R₂²(8) rings) in pyrazole-acetamide crystals . Challenges include handling twinned data or high thermal motion; iterative refinement with restraints on bond lengths/angles improves model accuracy .

Q. 2.2. How should researchers address contradictions in synthetic yield data for this compound analogs?

Discrepancies often arise from:

  • Catalyst deactivation : NaHSO₄-SiO₂ may lose acidity after prolonged heating.
  • Steric hindrance : Bulky substituents (e.g., phenyl groups) reduce reaction efficiency .
    Systematic DOE (Design of Experiments) can isolate variables. For example, a 3² factorial design testing temperature (60–100°C) and catalyst concentration (5–15 mol%) identifies optimal conditions .

Q. 2.3. What methodologies are used to analyze hydrogen-bonding patterns in this compound crystals?

Graph-set analysis (Bernstein’s approach) classifies hydrogen bonds into chains (C), rings (R), or self-assembled motifs . For pyrazole-acetamides, N-H···O=C interactions often form C(4) chains, while C-H···π contacts stabilize layered packing . Single-crystal XRD combined with Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H vs. N···H contacts) .

Q. 2.4. How can alternative synthetic routes improve regioselectivity in this compound derivatives?

Microwave-assisted synthesis reduces reaction times and enhances regioselectivity for pyrazole substitution. For example, 2-cyanoacetamide derivatives undergo cyclocondensation with hydrazines under microwave irradiation (150°C, 20 min) to yield regioselective products . Solvent-free conditions or ionic liquids (e.g., [BMIM]BF₄) further minimize side reactions .

Q. 2.5. How should discrepancies between computational docking predictions and experimental bioassay results be resolved?

Discrepancies may arise from:

  • Flexible binding pockets : Molecular dynamics simulations (e.g., GROMACS) account for protein flexibility.
  • Solvation effects : Include explicit water molecules in docking models.
    For example, predicted T-type calcium channel blockade (via docking) should be validated via patch-clamp electrophysiology to confirm ion current inhibition .

Q. 2.6. What role does polymorphism play in the physicochemical properties of this compound?

Different crystalline forms (e.g., Form I vs. Form II) exhibit varying solubility and stability. High-resolution XRD and DSC identify polymorphs, while slurry experiments in ethanol/water determine thermodynamic stability . For instance, a trifluoromethylcyclopropyl-substituted analog showed 3× higher solubility in its metastable polymorph .

Q. 2.7. How can regioselective modifications of the pyrazole ring impact reactivity in downstream reactions?

Substituent position (e.g., 3- vs. 5-position on pyrazole) directs electrophilic attacks. For example, chloroacetamide derivatives (e.g., 2-chloro-N-(1,5-dimethylpyrazol-4-yl)acetamide) undergo nucleophilic substitution at the α-carbon, enabling thiazole or thiadiazole formation . Steric maps (using MOE software) predict accessible reaction sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.